5-(4/'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol 5-(4/'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol
Brand Name: Vulcanchem
CAS No.: 114490-37-8
VCID: VC0054656
InChI: InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3
SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8 g/mol

5-(4/'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol

CAS No.: 114490-37-8

Main Products

VCID: VC0054656

Molecular Formula: C17H19ClN2O

Molecular Weight: 302.8 g/mol

5-(4/'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol - 114490-37-8

CAS No. 114490-37-8
Product Name 5-(4/'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol
Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
IUPAC Name 5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Standard InChI InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3
Standard InChIKey PTHLSIBOMNYSIS-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl
Canonical SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl
Synonyms 5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol
ACTM
PubChem Compound 3082693
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator